N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide
Description
The compound N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide features a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a 2,2-dimethylpropanamide (pivalamide) moiety at position 5 (Figure 1). Its molecular formula is C₂₄H₁₈ClNO₃, with an average mass of 403.862 g/mol and a ChemSpider ID of 18416933 .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-12-16-11-15(23-20(25)21(2,3)4)9-10-17(16)26-19(12)18(24)13-5-7-14(22)8-6-13/h5-11H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYQFJYVBCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications based on available research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzofuran core, a chlorobenzoyl group, and a dimethylpropanamide moiety. The synthesis typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving precursors like 2-hydroxyacetophenone.
- Introduction of the Chlorobenzoyl Group : This is accomplished via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Attachment of the Dimethylpropanamide Moiety : The final step involves coupling the benzofuran derivative with appropriate amides under basic conditions.
Biological Activity
The biological activity of this compound has been studied in various contexts:
1. Anticancer Properties
- Studies indicate that derivatives of benzofuran compounds exhibit significant cytotoxicity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism is believed to involve induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
- A notable study found that compounds with similar structures caused DNA damage leading to cell death, suggesting that this compound may possess similar effects .
2. Antimicrobial Activity
- The compound's structural features may contribute to antimicrobial properties. Research indicates that benzofuran derivatives can exhibit activity against various pathogens, including antibiotic-resistant strains of bacteria and fungi .
3. Mechanism of Action
- The interaction with specific molecular targets such as enzymes or receptors is crucial for its biological activity. The chlorobenzoyl group enhances binding affinity to active sites, while the benzofuran core modulates electronic properties influencing overall biological effects.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Benzofuran vs. Indole Derivatives
The benzofuran core in the target compound differs from indole-based analogs (e.g., compounds 10j , 10k , 10l , 10m in ) by replacing the indole nitrogen with an oxygen atom. This substitution alters electronic properties:
- Indole : The nitrogen atom enables π-stacking interactions and protonation under physiological conditions, influencing solubility and receptor binding .
Example Comparison Table: Core Structures and Substituents
Substituent Effects on Bioactivity
Role of the 4-Chlorobenzoyl Group
The 4-chlorobenzoyl group is a common feature in analogs (e.g., ), contributing to:
- Lipophilicity : Enhances membrane permeability.
- Electron-Withdrawing Effects : Stabilizes the amide bond, reducing hydrolysis .
Impact of the Pivalamide Group
The 2,2-dimethylpropanamide (pivalamide) group in the target compound is bulkier than acetamide or benzamide groups in analogs (e.g., 10j , 3b ). This steric hindrance may:
- Reduce Metabolic Degradation : By shielding the amide bond from enzymatic hydrolysis.
- Modulate Solubility : Lower aqueous solubility compared to less bulky amides .
Analytical Data
- Spectroscopy : All analogs were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, ensuring structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
